N-Maleoylmethionine sulfone
Description
N-Maleoylmethionine sulfone (CAS: 84057-88-5; molecular formula: C₉H₁₁NO₆S) is a methionine derivative functionalized with a maleoyl group and a sulfone moiety. The compound features a pyrrole-acetic acid backbone substituted with a methylsulfonyl-ethyl group at the α-position (S-configuration) . Its structural uniqueness lies in the combination of the maleimido group (a dienophile in Diels-Alder reactions) and the sulfone group, which enhances stability and influences intermolecular interactions. This compound is primarily investigated in organic synthesis and pharmaceutical research, particularly in peptide modifications and drug design due to its reactivity and binding properties .
Properties
CAS No. |
84057-88-5 |
|---|---|
Molecular Formula |
C9H11NO6S |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
(2S)-2-(2,5-dioxopyrrol-1-yl)-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C9H11NO6S/c1-17(15,16)5-4-6(9(13)14)10-7(11)2-3-8(10)12/h2-3,6H,4-5H2,1H3,(H,13,14)/t6-/m0/s1 |
InChI Key |
YYNDITMIOYYROY-LURJTMIESA-N |
SMILES |
CS(=O)(=O)CCC(C(=O)O)N1C(=O)C=CC1=O |
Isomeric SMILES |
CS(=O)(=O)CC[C@@H](C(=O)O)N1C(=O)C=CC1=O |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)N1C(=O)C=CC1=O |
Synonyms |
N-maleoylmethionine sulfone N-MMS |
Origin of Product |
United States |
Chemical Reactions Analysis
Protein-Labeling Reactions
MMS reacts selectively with extracellular thiol (-SH) groups on membrane proteins due to its maleimide moiety. Key findings include:
-
Erythrocyte Membrane Labeling : Treatment of human erythrocytes with [³⁵S]MMS labels six major membrane components. Pretreatment with 4,4'-di-isothiocyanatostilbene-2,2'-disulphonic acid (DIDS) blocks anion transport channels, preventing intracellular enzyme inactivation .
-
Rhnull Erythrocyte Studies : Rhnull cells (lacking Rhesus antigens) show absence of two extracellular thiol-containing proteins (32 kDa and 34 kDa) when labeled with MMS. Immunoprecipitation confirms the 34 kDa protein binds monoclonal antibody R6A, while the 32 kDa protein reacts with anti-Rh(D) serum .
Enzyme Inactivation
MMS inhibits glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in erythrocytes at high concentrations (20 mM). This inactivation is preventable by DIDS, indicating MMS enters cells slowly via anion transporters .
Functional Impact on Membrane Proteins
Mechanistic Insights
-
Thiol Specificity : MMS’s maleimide group undergoes Michael addition with cysteine residues, forming stable thioether bonds.
-
Membrane Impermeability : Limited intracellular access ensures selective extracellular labeling, validated by DIDS inhibition studies .
Experimental Conditions
| Parameter | Value | Significance |
|---|---|---|
| MMS concentration | 20 mM | Threshold for GAPDH inactivation |
| Incubation time | 30–60 min | Optimal for labeling |
| Temperature | 25°C | Standard for erythrocyte studies |
Comparison with Similar Compounds
Comparison with Similar Sulfone-Containing Compounds
Structural and Functional Comparisons
Sulindac Sulfone
- Structure: A non-steroidal anti-inflammatory drug (NSAID) metabolite with a sulfone group replacing the sulfide in sulindac.
- The sulfone group is critical for VDAC interaction, a trait shared with N-Maleoylmethionine sulfone .
- Key Difference : Unlike this compound, sulindac sulfone lacks a maleimido group, limiting its use in conjugation reactions.
L-Methionine Sulfone
- Structure : Oxidized form of methionine with a sulfone group replacing the thioether.
- Applications : Used as a reference standard in pharmaceuticals (e.g., impurity profiling) and peptide synthesis. For example, it replaces methionine sulfoxide in enkephalin analogs to enhance oxidative stability .
- Key Difference : Lacks the maleoyl group, reducing its utility in crosslinking or targeted drug delivery.
Sulfonated Poly(phenylene sulfone)s
- Structure : Polymers with sulfone and sulfonic acid groups.
- Applications : Proton exchange membranes (PEMs) in fuel cells, leveraging high proton conductivity and chemical stability. The sulfone moiety contributes to low gas permeability and thermal resilience .
- Key Difference : Macromolecular structure contrasts with small-molecule sulfones like this compound, limiting direct biomedical applications.
Methyl Sulfone
Binding and Stability Profiles
*Theoretical interaction suggested by shared sulfone-VDAC binding in sulindac sulfone .
Q & A
Q. How can solvent polarity and pH be systematically evaluated for their impact on this compound’s reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
